molecular formula C16H13ClN2O5 B4390376 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate

2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate

Cat. No. B4390376
M. Wt: 348.74 g/mol
InChI Key: ACVNEGDVQZXXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate is a chemical compound used in scientific research for various purposes. It is a white to yellow crystalline powder that is soluble in organic solvents. This compound is also known as CNB-AM or CNB-caged-AM, and it is widely used as a caged compound for the delivery of acetylcholine.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate involves the release of acetylcholine upon exposure to light. This compound contains a photo-labile protecting group that can be cleaved upon exposure to light, releasing the acetylcholine molecule. This allows researchers to study the effects of acetylcholine on various physiological processes in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate depend on the specific research application. However, this compound has been shown to be effective in delivering acetylcholine to various tissues and organs, including the brain, heart, and skeletal muscles. It has also been used to study the effects of acetylcholine on synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate in lab experiments include its ability to deliver acetylcholine in a controlled manner and its versatility in studying various physiological processes. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment to cleave the protecting group.

Future Directions

There are several future directions for research involving 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate. These include:
1. Developing new caged compounds for the delivery of other neurotransmitters and signaling molecules.
2. Studying the effects of acetylcholine on various disease states, such as Alzheimer's disease and Parkinson's disease.
3. Investigating the use of caged compounds in optogenetics, a technique that uses light to control cellular activity.
4. Developing new methods for cleaving the protecting group, such as using different wavelengths of light or chemical cleavage agents.
Conclusion:
In conclusion, 2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate is a useful compound for studying the effects of acetylcholine on various physiological processes. Its ability to deliver acetylcholine in a controlled manner has made it a valuable tool for researchers in the field of neuroscience. However, there is still much to be learned about this compound and its potential applications in scientific research.

Scientific Research Applications

2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate is used in scientific research for a variety of purposes. It is commonly used as a caged compound for the delivery of acetylcholine, which is an important neurotransmitter in the nervous system. This compound can be used to study the effects of acetylcholine on various physiological processes, such as muscle contraction, heart rate, and cognitive function.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-10(20)18-13-4-2-3-11(7-13)16(21)24-9-12-5-6-14(19(22)23)8-15(12)17/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVNEGDVQZXXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate
Reactant of Route 3
Reactant of Route 3
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate
Reactant of Route 4
Reactant of Route 4
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate
Reactant of Route 5
Reactant of Route 5
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate
Reactant of Route 6
Reactant of Route 6
2-chloro-4-nitrobenzyl 3-(acetylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.